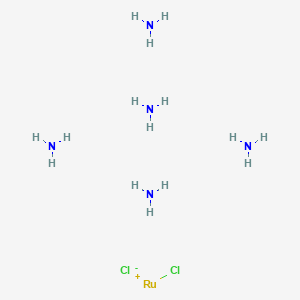
N,N-Diethyl-3,6-difluorophthalamic acid
Übersicht
Beschreibung
N,N-Diethyl-3,6-difluorophthalamic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated naphthoic acids and naphthalene derivatives, which can provide insights into the properties and reactivity of similar compounds. Fluorinated naphthoic acids are of interest due to their presence in biologically active compounds, and their synthesis is a topic of ongoing research .
Synthesis Analysis
The synthesis of related fluorinated naphthoic acids has been described, with various methods being employed to introduce fluorine atoms into the naphthalene ring. For instance, the synthesis of mono- and difluoronaphthoic acids involves electrophilic fluorination, the use of fluorinated phenylacetic acids, and intramolecular Friedel-Crafts cyclization . These methods could potentially be adapted for the synthesis of N,N-Diethyl-3,6-difluorophthalamic acid.
Molecular Structure Analysis
While the molecular structure of N,N-Diethyl-3,6-difluorophthalamic acid is not discussed, the papers do mention the structure of naphthalene derivatives. For example, naphthalene bisimides with a heterocyclic moiety exhibit interesting acid/base properties and fluorescence in organic solvents . The presence of fluorine atoms is likely to influence the electronic properties of the molecule, as seen in other fluorinated compounds.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can be quite unique, as seen in the case of Naphthalene-1,8-diylbis(diphenylmethylium), which acts as an organic two-electron oxidant in the oxidative self-coupling of N,N-dialkylanilines . This suggests that N,N-Diethyl-3,6-difluorophthalamic acid may also participate in interesting chemical reactions, particularly those involving electron transfer.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid can be inferred from related compounds. The introduction of fluorine atoms typically affects the acidity, reactivity, and solubility of the compounds. For instance, heterocyclic naphthalene bisimides show unexpected acidity and solubility behavior in different solvent systems, which is rationalized by computational methods . Similarly, the physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid would likely be influenced by the presence of the fluorine atoms and the diethyl substituent.
Wissenschaftliche Forschungsanwendungen
Mutagenic Properties
- A study examined the mutagenic properties of compounds related to N,N-Diethyl-3,6-difluorophthalamic acid, finding that a related repellent increased chromosomal aberrations in mice and rats (Iurchenko, 1977).
Production from Biomass-Derived Compounds
- Research on the production of diethyl terephthalate, a replacement for terephthalic acid, from biomass-derived muconic acid, utilized processes that could be relevant for synthesizing compounds like N,N-Diethyl-3,6-difluorophthalamic acid (Lu et al., 2016).
Synthesis and Supramolecular Chemistry
- A feature article provided an extensive review of research on core-substituted naphthalenediimides, which could offer insights into the synthesis and applications of compounds similar to N,N-Diethyl-3,6-difluorophthalamic acid (Sakai et al., 2010).
Preparation of Related Esters
- A study described the preparation of various esters from related compounds, which could provide a methodological reference for working with N,N-Diethyl-3,6-difluorophthalamic acid (Mitsunobu & Yamada, 1967).
Photophysical Properties
- Research on the photophysical properties of diethylhexyl 2,6-naphthalate, a photostabilizer, could be relevant to understanding the behavior of N,N-Diethyl-3,6-difluorophthalamic acid under light exposure (Shimizu et al., 2018).
Reaction with Imidates
- A paper discussed the reaction of bis-(N, N-dimethyl)-terephthalamide with imidates on perfluorohexanecarboxylic acid, which could provide insights into the reactivity of similar compounds (Il'in et al., 1989).
Crystal Structure Analysis
- The crystal structure of diethyl terephthalate was determined, offering a structural analysis that might be applicable to similar compounds like N,N-Diethyl-3,6-difluorophthalamic acid (Bailey, 1949).
Wastewater Treatment
- A study on the treatment of wastewater containing derivatives of naphthalene, like H-acid, could have implications for handling waste from the production or use of N,N-Diethyl-3,6-difluorophthalamic acid (Zhu, Yang, & Wang, 1996).
Photoreaction Studies
- Research on the photoreaction of 6-fluoroquinolones in basic media provides insights into photochemical reactions that could be relevant for N,N-Diethyl-3,6-difluorophthalamic acid (Cuquerella, Bosca, & Miranda, 2004).
Solar Cell Application
- A study on the application of conjugated polymers from 3,6-di(4-chlorophenyl)-3,6-dihydrophthalic acid diethyl ester in solar cells could offer perspectives on the potential photovoltaic applications of N,N-Diethyl-3,6-difluorophthalamic acid (Morikawa & Kakuta, 2013).
Safety And Hazards
“N,N-Diethyl-3,6-difluorophthalamic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
2-(diethylcarbamoyl)-3,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGXWRGWRATMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350818 | |
| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3,6-difluorophthalamic acid | |
CAS RN |
131401-56-4 | |
| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)






![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)


